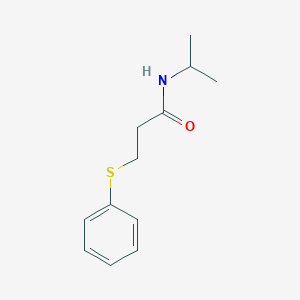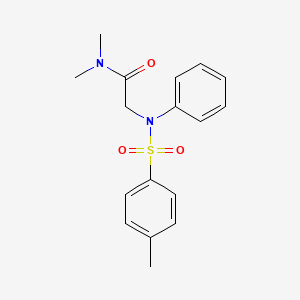![molecular formula C15H15ClN2O3S B5860439 2-[N-(benzenesulfonyl)-3-chloroanilino]-N-methylacetamide](/img/structure/B5860439.png)
2-[N-(benzenesulfonyl)-3-chloroanilino]-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[N-(benzenesulfonyl)-3-chloroanilino]-N-methylacetamide is a complex organic compound that features a benzenesulfonyl group, a chloroaniline moiety, and an N-methylacetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-3-chloroanilino]-N-methylacetamide typically involves multiple steps. One common route starts with the preparation of benzenesulfonyl chloride from benzenesulfonic acid and phosphorus oxychloride . This intermediate is then reacted with 3-chloroaniline to form N-(benzenesulfonyl)-3-chloroaniline. Finally, this product is treated with N-methylacetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the reactivity of intermediates like benzenesulfonyl chloride .
Análisis De Reacciones Químicas
Types of Reactions
2-[N-(benzenesulfonyl)-3-chloroanilino]-N-methylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution: Depending on the nucleophile, products can vary widely.
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include amines or alcohols.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
Aplicaciones Científicas De Investigación
2-[N-(benzenesulfonyl)-3-chloroanilino]-N-methylacetamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[N-(benzenesulfonyl)-3-chloroanilino]-N-methylacetamide involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to the generation of reactive oxygen species (ROS) and the disruption of bacterial cell membranes . The compound may also inhibit certain enzymes or interfere with metabolic pathways, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonyl chloride: A precursor in the synthesis of 2-[N-(benzenesulfonyl)-3-chloroanilino]-N-methylacetamide.
N-(benzenesulfonyl)-3-chloroaniline: An intermediate in the synthesis of the target compound.
Sulfonamides: A class of compounds with similar sulfonyl groups, known for their antibacterial properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to generate ROS and disrupt cell membranes sets it apart from other similar compounds .
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloroanilino]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-17-15(19)11-18(13-7-5-6-12(16)10-13)22(20,21)14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIXFIQEXQBGBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C1=CC(=CC=C1)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-METHYLPHENYL)METHYL]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETAMIDE](/img/structure/B5860375.png)
![N-[2-(4-FLUOROPHENYL)ETHYL]-3-(2-METHYLPROPANAMIDO)BENZAMIDE](/img/structure/B5860381.png)

![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B5860392.png)








![METHYL 3-{[2-(2-CHLOROPHENOXY)ACETYL]AMINO}-4-METHYLBENZOATE](/img/structure/B5860457.png)
